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Compound of Interest

Compound Name:
([5-(2-Chlorophenyl)isoxazol-3-

YL]methyl)amine

Cat. No.: B10905538 Get Quote

Introduction & Compound Identity
([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine (CAS: 1160245-59-9 for HCl salt) is a

critical heterocyclic building block in medicinal chemistry.[1] The isoxazole scaffold acts as a

bioisostere for amide or ester linkages, providing metabolic stability and rigidifying the

molecular geometry. This specific derivative, featuring a 2-chlorophenyl group at the 5-position

and a primary aminomethyl group at the 3-position, serves as a versatile intermediate for

synthesizing kinase inhibitors, GABAergic ligands, and anti-infective agents.
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Property Detail

IUPAC Name
1-[5-(2-Chlorophenyl)1,2-oxazol-3-

yl]methanamine

Common Name ([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine

Molecular Formula C₁₀H₉ClN₂O

Molecular Weight
208.64 g/mol (Free Base) / 245.10 g/mol (HCl

Salt)

CAS Number 1160245-59-9 (HCl)

SMILES Clc1ccccc1C2=CC(=NO2)CN

Appearance Off-white to pale yellow solid

Synthesis & Reaction Pathway
The most robust synthesis of 3,5-disubstituted isoxazoles involves a [3+2] cycloaddition

between a nitrile oxide and a terminal alkyne. This method ensures high regioselectivity,

favoring the 3,5-isomer over the 3,4-isomer due to steric and electronic control.

Mechanistic Workflow
Oxime Formation: Condensation of 2-chlorobenzaldehyde with hydroxylamine.

Chlorination: Conversion to 2-chlorobenzohydroximoyl chloride using NCS (N-

chlorosuccinimide) or chlorine gas.

Cycloaddition:In situ generation of the nitrile oxide via base-mediated dehydrohalogenation,

followed by trapping with N-Boc-propargylamine.

Deprotection: Acidic cleavage of the Boc group to yield the target amine salt.
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Figure 1: Regioselective synthesis via [3+2] cycloaddition of nitrile oxide and propargylamine

derivative.

Spectroscopic Characterization
Accurate structural validation relies on identifying the diagnostic isoxazole proton and the

specific substitution pattern of the chlorophenyl ring.

Mass Spectrometry (LC-MS/HRMS)
The presence of a single chlorine atom provides a distinct isotopic signature essential for

confirmation.

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

Molecular Ion [M+H]⁺:

m/z 209.05 (³⁵Cl isotope, 100% relative abundance)

m/z 211.05 (³⁷Cl isotope, ~32% relative abundance)

Fragmentation Pattern:

Loss of NH₃ ([M+H-17]⁺): Observed at m/z ~192.

Isoxazole Ring Cleavage: Characteristic fragmentation often involves the loss of the nitrile

fragment or CO/HCN, though the 2-Cl-phenyl cation (m/z 111/113) is a common high-

energy fragment.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b10905538?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10905538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton NMR (¹H NMR)
Solvent: DMSO-d₆ (Common for HCl salts)

Shift (δ ppm) Multiplicity Integration Assignment
Diagnostic
Note

8.40 - 8.60 Broad s 3H -NH₃⁺

Ammonium

protons

(exchangeable

with D₂O).

7.85 dd 1H Ar-H (6')

Ortho to

isoxazole;

deshielded by

ring current.

7.65 dd 1H Ar-H (3')
Ortho to

Chlorine.

7.45 - 7.55 m 2H Ar-H (4', 5')
Meta/Para

protons.

7.15 s 1H Isoxazole H-4

Critical

Diagnostic:

Singlet in the

6.9–7.2 range

confirms the 3,5-

substitution

pattern.

4.15 q or s 2H -CH₂-N

Methylene

adjacent to

isoxazole and

ammonium.

Expert Insight: In the free base form (CDCl₃), the methylene signal shifts upfield to ~3.90 ppm,

and the amine protons appear as a broad singlet ~1.6-2.0 ppm. The H-4 isoxazole singlet is the
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most reliable indicator of successful cyclization; absence of this singlet suggests ring opening

or incomplete reaction.

Carbon NMR (¹³C NMR)
Solvent: DMSO-d₆[2]

Isoxazole C-5 (~166 ppm): Most deshielded carbon, adjacent to Oxygen.

Isoxazole C-3 (~160 ppm): Adjacent to Nitrogen.

Aromatic C-Cl (~132 ppm): Distinctive shift due to chlorine substitution.

Isoxazole C-4 (~102-104 ppm): Characteristic high-field aromatic signal for isoxazoles.

Benzylic/Amine Carbon (~34-36 ppm): The -CH₂-NH₂ carbon.

Infrared Spectroscopy (FT-IR)
3400 - 2600 cm⁻¹: Broad ammonium N-H stretch (if salt) or sharp doublets ~3300/3400 cm⁻¹

(if free base).

1610 - 1590 cm⁻¹: C=N stretching (Isoxazole ring).

1450 - 1400 cm⁻¹: C=C aromatic skeletal vibrations.

1050 - 1000 cm⁻¹: C-O stretch (Isoxazole ring breathing).

750 cm⁻¹: C-Cl stretch (Ortho-substitution pattern often gives a strong band here).

Experimental Protocols
Protocol A: Purity Analysis via HPLC
To ensure the compound is suitable for biological screening, purity must be >95%.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase:
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A: Water + 0.1% TFA (Trifluoroacetic acid)

B: Acetonitrile + 0.1% TFA

Gradient: 5% B to 95% B over 10 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Amine absorption).

Retention Time: Expect elution around 5.5 - 6.5 min depending on exact gradient, slightly

later than unsubstituted phenyl analogs due to the lipophilic Cl atom.

Protocol B: Free Base Generation (from HCl Salt)
For reactions requiring the nucleophilic free amine:

Dissolve 100 mg of the HCl salt in 5 mL DCM.

Add 5 mL of saturated aqueous NaHCO₃.

Vigorously stir for 10 minutes.

Separate the organic layer and extract the aqueous layer 2x with DCM.

Dry combined organics over Na₂SO₄ and concentrate in vacuo.

Note: Use immediately to avoid formation of carbamates from atmospheric CO₂.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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